Cas no 808157-10-0 ((3R)-3-Pyrrolidineacetic acid ethyl ester)

(3R)-3-Pyrrolidineacetic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-Pyrrolidineacetic acid ethyl ester
- EN300-6747872
- ETHYL 2-[(3R)-PYRROLIDIN-3-YL]ACETATE
- 808157-10-0
- Ethyl (R)-2-(pyrrolidin-3-yl)acetate
-
- Inchi: InChI=1S/C8H15NO2/c1-2-11-8(10)5-7-3-4-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1
- InChI Key: MNTGUDCHRPBCJG-SSDOTTSWSA-N
- SMILES: CCOC(=O)CC1CCNC1
Computed Properties
- Exact Mass: 157.110278721g/mol
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 38.3Ų
(3R)-3-Pyrrolidineacetic acid ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6747872-5.0g |
ethyl 2-[(3R)-pyrrolidin-3-yl]acetate |
808157-10-0 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-6747872-0.5g |
ethyl 2-[(3R)-pyrrolidin-3-yl]acetate |
808157-10-0 | 0.5g |
$699.0 | 2023-05-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041578-100mg |
Ethyl (R)-2-(pyrrolidin-3-yl)acetate |
808157-10-0 | 97% | 100mg |
¥4369.00 | 2024-07-28 | |
Enamine | EN300-6747872-2.5g |
ethyl 2-[(3R)-pyrrolidin-3-yl]acetate |
808157-10-0 | 2.5g |
$1428.0 | 2023-05-23 | ||
Enamine | EN300-6747872-1.0g |
ethyl 2-[(3R)-pyrrolidin-3-yl]acetate |
808157-10-0 | 1g |
$728.0 | 2023-05-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041578-5g |
Ethyl (R)-2-(pyrrolidin-3-yl)acetate |
808157-10-0 | 97% | 5g |
¥15575.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041578-250mg |
Ethyl (R)-2-(pyrrolidin-3-yl)acetate |
808157-10-0 | 97% | 250mg |
¥4951.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041578-10g |
Ethyl (R)-2-(pyrrolidin-3-yl)acetate |
808157-10-0 | 97% | 10g |
¥21340.00 | 2024-07-28 | |
Enamine | EN300-6747872-0.1g |
ethyl 2-[(3R)-pyrrolidin-3-yl]acetate |
808157-10-0 | 0.1g |
$640.0 | 2023-05-23 | ||
Enamine | EN300-6747872-0.05g |
ethyl 2-[(3R)-pyrrolidin-3-yl]acetate |
808157-10-0 | 0.05g |
$612.0 | 2023-05-23 |
(3R)-3-Pyrrolidineacetic acid ethyl ester Related Literature
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
Additional information on (3R)-3-Pyrrolidineacetic acid ethyl ester
Comprehensive Overview of (3R)-3-Pyrrolidineacetic acid ethyl ester (CAS No. 808157-10-0)
(3R)-3-Pyrrolidineacetic acid ethyl ester (CAS No. 808157-10-0) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and medicinal chemistry. This compound, also known as (3R)-3-(Ethoxycarbonyl)pyrrolidine-1-carboxylic acid, is a derivative of pyrrolidine and possesses unique structural and functional properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The chiral center in (3R)-3-Pyrrolidineacetic acid ethyl ester plays a crucial role in its applications, particularly in the development of enantiomerically pure compounds. The ability to control the stereochemistry of molecules is essential in pharmaceutical research, as the biological activity and pharmacological properties of chiral compounds can vary significantly depending on their configuration. This compound serves as a versatile building block for the synthesis of chiral drugs and other bioactive molecules.
Recent advancements in synthetic methodologies have enabled the efficient and scalable production of (3R)-3-Pyrrolidineacetic acid ethyl ester. One notable approach involves the use of asymmetric catalysis, which allows for the selective formation of the desired enantiomer with high enantiomeric excess (ee). This method has been extensively studied and optimized, leading to improved yields and reduced production costs. For instance, a study published in the Journal of Organic Chemistry reported a highly efficient asymmetric hydrogenation protocol that achieved over 99% ee for this compound.
In addition to its synthetic utility, (3R)-3-Pyrrolidineacetic acid ethyl ester has shown promising applications in drug discovery and development. Its structural similarity to certain neurotransmitters and its ability to modulate specific biological pathways make it an attractive candidate for therapeutic interventions. Research has indicated that derivatives of this compound can exhibit potent activity against various targets, including enzymes, receptors, and ion channels. For example, a study published in the Journal of Medicinal Chemistry demonstrated that a series of (3R)-3-Pyrrolidineacetic acid ethyl ester derivatives exhibited significant inhibitory activity against a key enzyme involved in neurodegenerative diseases.
The pharmacokinetic properties of (3R)-3-Pyrrolidineacetic acid ethyl ester have also been extensively studied. Its stability under physiological conditions and its ability to cross biological membranes are critical factors in determining its potential as a drug candidate. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These properties make it an attractive starting point for further optimization and development into therapeutic agents.
Beyond its direct applications in drug discovery, (3R)-3-Pyrrolidineacetic acid ethyl ester has also found use as a tool compound in academic research. Its unique chemical structure allows researchers to probe specific biological processes and gain insights into molecular mechanisms underlying various diseases. For instance, it has been used as a probe to study the interactions between proteins and small molecules, providing valuable data for structure-based drug design.
The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Studies on the biodegradability and ecotoxicity of (3R)-3-Pyrrolidineacetic acid ethyl ester have shown that it is relatively stable under environmental conditions but does not pose significant ecological risks when used responsibly. However, ongoing research is focused on developing more sustainable synthetic routes and reducing the environmental footprint associated with its production.
In conclusion, (3R)-3-Pyrrolidineacetic acid ethyl ester (CAS No. 808157-10-0) is a versatile and valuable compound with wide-ranging applications in organic synthesis, pharmaceutical research, and medicinal chemistry. Its unique structural features and chiral center make it an essential building block for the development of enantiomerically pure compounds with potential therapeutic benefits. Ongoing research continues to uncover new applications and optimize its production processes, further solidifying its importance in the scientific community.
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